molecular formula C6H7NO2 B13178797 2-Amino-1-(furan-3-yl)ethanone

2-Amino-1-(furan-3-yl)ethanone

Cat. No.: B13178797
M. Wt: 125.13 g/mol
InChI Key: OUUDCURGIXYQCL-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-3-yl)ethanone is an organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It features a furan ring substituted at the 3-position with an ethanone group, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(furan-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of furan-3-carbaldehyde with an appropriate amine under controlled conditions. Another method includes the use of multi-component reactions involving furan derivatives, amines, and other reagents .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(furan-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-1-(furan-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-(furan-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-1-(furan-3-yl)ethanone

InChI

InChI=1S/C6H7NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2

InChI Key

OUUDCURGIXYQCL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CN

Origin of Product

United States

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